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Compound of Interest

Compound Name: 5-Ethyl-2-thioxoimidazolidin-4-one

Cat. No.: B3331418

This technical guide provides an in-depth overview of 5-Ethyl-2-thioxoimidazolidin-4-one and
its related derivatives. It is intended for researchers, scientists, and professionals in drug
development, offering detailed information on the compound's chemical identity, synthesis,
biological activities, and mechanisms of action. This document adheres to stringent data
presentation and visualization standards to facilitate understanding and further research.

Compound Identification

The core structure of interest is 5-Ethyl-2-thioxoimidazolidin-4-one. While a specific CAS
number for this exact molecule is not readily available in public databases, its IUPAC name can
be systematically determined. The following table provides the identity of the target compound
and a closely related, registered analog.

Compound Name IUPAC Name CAS Number Molecular Formula
5-Ethyl-2- 5-Ethyl-2-

thioxoimidazolidin-4- sulfanylideneimidazoli  Not Available CsHsN20S

one din-4-one

5-Ethyl-5-methyl-2- 5-Ethyl-5-methyl-2-

thioxoimidazolidin-4- sulfanylideneimidazoli  61815-28-9[1] CeH10N20S

one din-4-one
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Synthesis of 5-Substituted-2-Thioxoimidazolidin-4-
ones

The synthesis of 5-substituted-2-thioxoimidazolidin-4-ones, also known as 2-thiohydantoins,
can be achieved through several established methods. A common and effective route involves
the condensation reaction of an appropriate a-amino acid with a thiocyanate or isothiocyanate.

A general procedure for synthesizing 5-substituted-2-thioxoimidazolidin-4-ones involves the
reaction of an a-amino acid with phenyl isothiocyanate. For the synthesis of the specific title
compound, the starting material would be a-aminobutanoic acid.

» Reaction Setup: An a-amino acid (e.g., C-4-Ethylphenylglycine, 9 mmol) and phenyl
isothiocyanate (9 mmol) are combined in a suitable solvent mixture, such as ethanol and
water.[2]

e Reaction Conditions: The mixture is heated under reflux for a specified period, typically
several hours, to ensure the completion of the condensation and cyclization reaction.[2]

e Product Isolation: Upon cooling, the product often crystallizes out of the solution.

 Purification: The crude product is collected by filtration, washed with a cold solvent to remove
impurities, and can be further purified by recrystallization from a suitable solvent system
(e.g., ethanol/water) to yield the final 5-substituted-2-thioxo-imidazolidine-4-one.[2]

The following diagram illustrates a generalized workflow for this synthesis.
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General Synthesis of 5-Substituted-2-Thioxoimidazolidin-4-ones
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A generalized workflow for the synthesis of 5-substituted-2-thioxoimidazolidin-4-ones.

Biological Activity and Therapeutic Potential
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Derivatives of 2-thioxoimidazolidin-4-one are a significant class of heterocyclic compounds
known for a wide spectrum of biological activities.[3][4] These activities are often attributed to
the versatile thiohydantoin core structure, which can be readily functionalized at various
positions to modulate its pharmacological properties.
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Activity Type

Description

References

Anticancer

Certain derivatives have
shown potent cytotoxic effects
against various cancer cell
lines, including hepatocellular
carcinoma (HepG2).[5][6] They
can induce apoptosis and
arrest the cell cycle, often by
modulating key signaling
pathways like PI3K/AKT.[5]

[5][6]

Antibacterial

These compounds have been
evaluated for their activity
against both Gram-positive
(e.g., Staphylococcus aureus)
and Gram-negative bacteria.
Some derivatives exhibit
significant antibacterial and
antibiofilm effects, suggesting
potential as new antimicrobial
agents.[3][4]

[3]4]

Herbicidal

Structurally related to
hydantocidin, some 2-
thiohydantoin derivatives show
promise as herbicides.[7] They
can act as proherbicides,
inhibiting essential plant
enzymes like adenylosuccinate
synthetase.[7]

[7]

Perforin Inhibition

Novel 5-arylidene-2-
thioxoimidazolidin-4-ones have
been investigated as inhibitors
of perforin, a key protein in the
immune system's cytotoxic cell
response. This suggests

potential applications in

[8]
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managing autoimmune
diseases or transplant

rejection.[8]

The following table summarizes the in vitro cytotoxic activity of a promising 2-
thioxoimidazolidin-4-one derivative against the HepG2 liver cancer cell line, demonstrating its
potent anticancer potential compared to standard drugs.

Compound Cell Line ICso (UM)

Compound 4 (A 2-
thioxoimidazolidin-4-one HepG2 0.017[5]

derivative)

Staurosporine (Reference
HepG2 5.07[5]
Drug)

5-Fluorouracil (Reference
HepG2 5.18[5]
Drug)

Mechanism of Action: PI3BK/AKT Signaling Pathway
Inhibition
A key mechanism underlying the anticancer activity of some 2-thioxoimidazolidin-4-one

derivatives is the inhibition of the PI3K/AKT signaling pathway. This pathway is crucial for cell
survival, proliferation, and growth, and its overactivation is a common feature in many cancers.

[5]

o Cell Culture and Treatment: HepG2 cells are cultured to approximately 80% confluency and
then treated with the test compound (e.g., Compound 4) at its ICso concentration for 24-48
hours.

o Protein Extraction: After treatment, cells are harvested and lysed using a suitable lysis buffer
containing protease and phosphatase inhibitors to obtain total protein extracts.

» Protein Quantification: The total protein concentration in each lysate is determined using a
standard method, such as the Bradford or BCA assay.
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o SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 pg) from each sample are
separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and
then transferred to a polyvinylidene difluoride (PVDF) membrane.

e Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated
overnight at 4°C with primary antibodies specific for key pathway proteins (e.g., p-PI3K, p-
AKT, total PI3K, total AKT, and a loading control like 3-actin).

o Detection: The membrane is washed and incubated with a corresponding horseradish
peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an
enhanced chemiluminescence (ECL) detection system.

e Analysis: The intensity of the bands is quantified using densitometry software. A decrease in
the ratio of phosphorylated protein to total protein indicates inhibition of the pathway.

The diagram below illustrates the inhibitory effect of 2-thioxoimidazolidin-4-one derivatives on
the PISK/AKT pathway, leading to apoptosis.
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Inhibition of PI3K/AKT Pathway by 2-Thioxoimidazolidin-4-one Derivatives
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Inhibition of the PI3K/AKT survival pathway by 2-thioxoimidazolidin-4-one derivatives.

Conclusion
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The 2-thioxoimidazolidin-4-one scaffold is a privileged structure in medicinal and agricultural
chemistry. While specific data for 5-Ethyl-2-thioxoimidazolidin-4-one is limited, the broader
class of its derivatives demonstrates significant potential as anticancer, antibacterial, and
herbicidal agents. The established synthetic routes allow for extensive structural diversification,
and their mechanisms of action, such as the inhibition of critical cell signaling pathways,
provide a solid foundation for the rational design of new, highly active compounds for
therapeutic and industrial applications. Further investigation into specific derivatives like the 5-
ethyl variant is warranted to fully explore their unique chemical and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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